molecular formula C14H13BrN2O3S B11110013 N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B11110013
M. Wt: 369.24 g/mol
InChI Key: UJYVZDSHLQZTSN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multi-step chemical processes. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone.

    Isopropyl Group Introduction: The isopropyl group is introduced via alkylation using isopropyl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxole and thiazole rings.

    Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions to form new derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like cesium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Amidation: Amine reagents in the presence of coupling agents like EDCI or DCC.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, oxidized or reduced forms of the compound, and new amide or ester derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is unique due to its combination of a brominated thiazole ring and an isopropyl group, which imparts distinct chemical reactivity and biological activity compared to other benzodioxole derivatives.

Properties

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H13BrN2O3S/c1-7(2)12-11(17-14(15)21-12)13(18)16-8-3-4-9-10(5-8)20-6-19-9/h3-5,7H,6H2,1-2H3,(H,16,18)

InChI Key

UJYVZDSHLQZTSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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